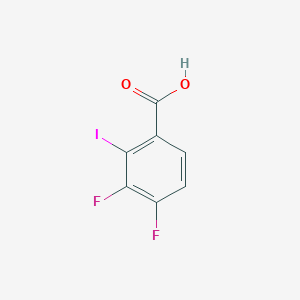

3,4-Difluoro-2-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-difluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUJXMTVIWJSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility of 3,4-Difluoro-2-iodobenzoic Acid in DMSO and Methanol

Executive Summary

3,4-Difluoro-2-iodobenzoic acid is a specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors) and hypervalent iodine reagents. Its solubility profile is governed by the interplay between the lipophilic halogenated core and the ionizable carboxylic acid moiety.

Key Solubility Findings:

-

DMSO (Dimethyl Sulfoxide): The optimal solvent for high-concentration stock solutions (>100 mg/mL).

-

Methanol: A suitable secondary solvent for chromatography and intermediate dilutions (>20 mg/mL), though with lower capacity than DMSO.

-

Water: Poor solubility (<1 mg/mL) in its protonated form; requires pH adjustment (pH > 4.5) to achieve significant dissolution.

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility behavior of this compound without relying solely on empirical trial-and-error, we must analyze its structural properties.

| Property | Value (Predicted/Analog*) | Implication for Solubility |

| Molecular Weight | 284.0 g/mol | Moderate size; kinetics of dissolution will be fast. |

| pKa (Acid) | ~2.5 – 2.8 | Significantly more acidic than benzoic acid (4.2) due to the ortho-iodine effect (steric inhibition of resonance) and electron-withdrawing fluorines. |

| LogP (Lipophilicity) | ~3.0 – 3.5 | Moderately lipophilic. Requires organic solvents or pH manipulation for aqueous solubility. |

| H-Bond Donors/Acceptors | 1 / 4 | The carboxylic acid is the primary H-bond donor. |

*Values estimated based on structural analogs (2-iodobenzoic acid and 3,4-difluorobenzoic acid) [1, 2].

Mechanistic Insight[2]

-

In DMSO: DMSO acts as a Lewis base, effectively accepting the proton from the carboxylic acid. The polar aprotic nature of DMSO also stabilizes the polarizable iodine atom, preventing aggregation. This dual interaction makes DMSO the "workhorse" solvent.

-

In Methanol: Methanol solvates via hydrogen bonding. However, the bulky ortho-iodine atom can sterically hinder the solvation shell around the carboxyl group, making methanol less efficient than DMSO for achieving saturation limits.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the recommended vehicle for preparing master stock solutions for biological assays and synthetic reserves.

Quantitative Assessment[2]

-

Estimated Saturation Limit: >100 mg/mL (at 25°C).

-

Stability: High. The compound is stable in DMSO at room temperature for weeks if protected from light.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM (~28.4 mg/mL) Volume: 10 mL

-

Weighing: Accurately weigh 284 mg of this compound into a 20 mL amber glass vial.

-

Note: Use amber glass to protect the light-sensitive iodine moiety [3].

-

-

Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate for 5 minutes at ambient temperature.

-

Caution: Monitor temperature during sonication; excessive heat can degrade the compound.

-

-

Final Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10.0 mL with DMSO.

-

Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol

Methanol is the preferred solvent for LC-MS sample preparation and recrystallization attempts, but it requires caution regarding reactivity.

Quantitative Assessment[2]

-

Estimated Saturation Limit: ~20–50 mg/mL (at 25°C).

-

Reactivity Warning: Benzoic acids can undergo Fischer esterification in methanol, especially in the presence of trace acid catalysts or heat. While the ortho-iodine provides some steric protection, solutions should be used within 24 hours or stored at -20°C [4].

Protocol: LC-MS Sample Preparation

-

Dilution: Take 10 µL of the 100 mM DMSO stock.

-

Mixing: Add to 990 µL of Methanol (HPLC Grade).

-

Result: This yields a 1 mM solution suitable for injection. The small amount of DMSO (1%) will not interfere with most reverse-phase columns (C18).

Experimental Workflows (Visualized)

Workflow 1: Dissolution & Quality Control

This self-validating workflow ensures that the solution prepared is homogenous and free of micro-precipitates, which is critical for assay reproducibility.

Caption: Step-by-step dissolution workflow with decision points for incompletely dissolved solids.

Workflow 2: Solubility Determination Method

If precise solubility data is required for a specific formulation, use this saturation shake-flask method.

Caption: Standard Saturation Shake-Flask method for empirical solubility determination.

Comparison Table

| Feature | DMSO | Methanol | Water (pH 7) |

| Solubility Capacity | High (+++++) | Moderate (+++) | Low (+) |

| Primary Use | Stock Solutions, Cryopreservation | HPLC Mobile Phase, Synthesis | Biological Buffer (Diluent) |

| Stability Risk | Low (Hygroscopic - keep sealed) | Low/Medium (Esterification risk) | High (Precipitation risk) |

| Handling Precaution | Penetrates skin; carries compound | Flammable, volatile | pH dependent |

Troubleshooting & Optimization

-

Precipitation upon dilution into water: This is the most common failure mode in biological assays.

-

Cause: The "Crash-out" effect. When the DMSO stock is diluted into aqueous buffer, the solvent power drops.

-

Solution: Ensure the final concentration in the assay is below the aqueous solubility limit (likely <100 µM). Keep DMSO concentration <1% to avoid toxicity in cells, but sufficient to aid solubility.

-

-

Yellowing of Solution:

-

Cause: Iodine liberation due to photodegradation.

-

Solution: Discard solution. Always store in amber vials or wrap in aluminum foil.

-

References

-

PubChem. 2-Iodobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Reich, H. J., & Bordwell, F. G. pKa Values in DMSO.[1] University of Wisconsin-Madison. Available at: [Link]

Sources

Crystal Structure Analysis Framework: 3,4-Difluoro-2-iodobenzoic Acid

[1]

Executive Summary

3,4-Difluoro-2-iodobenzoic acid (CAS: 1803847-42-8) is a critical pharmaceutical intermediate, most notably serving as the aromatic scaffold for the MEK inhibitor Cobimetinib (Cotellic).[1] In drug development, the solid-state characterization of such intermediates is mandatory to control polymorphism, solubility, and downstream reaction kinetics.[1]

This guide provides a technical framework for the crystallographic analysis of this specific moiety. It synthesizes established crystallographic data from structural analogues (2-iodobenzoic acid and 3,4-difluoro-2-hydroxybenzoic acid) to establish a predictive model for packing motifs, while detailing the exact experimental protocols required to empirically determine its structure.[1]

Molecular Context & Theoretical Packing

The structural behavior of this compound is governed by a competition between classical hydrogen bonding and iodine-mediated halogen bonding.[1]

Electronic & Steric Landscape

-

The Sigma-Hole Effect: The electron-withdrawing nature of the fluorine atoms at positions 3 and 4 depletes electron density from the aromatic ring.[1] This enhances the positive electrostatic potential (sigma-hole) on the iodine atom at position 2, making it a potent Halogen Bond (XB) donor.

-

Steric Ortho-Effect: The bulky iodine atom at the ortho position creates steric strain with the adjacent carboxylic acid group.[1] Unlike smaller substituents, iodine often forces the carboxyl group to rotate out of the aromatic plane to relieve strain, or conversely, locks it into a specific conformation via an intramolecular I···O interaction.

Predicted Intermolecular Synthons

Based on the Cambridge Structural Database (CSD) trends for polyfluorinated iodobenzoic acids, three competing synthons define the crystal lattice:

| Interaction Type | Motif Symbol | Description | Probability |

| Carboxylic Dimer | Classical centrosymmetric OH[1]···O=C dimer.[1] | High | |

| Halogen Bond | Linear interaction (~175°) between Iodine (donor) and Carbonyl Oxygen (acceptor). | High | |

| Weak Fluorine Contacts | Weak electrostatic contacts guiding sheet formation.[1] | Medium |

Experimental Protocol: Crystallization & Data Collection

To resolve the structure, researchers must isolate single crystals suitable for X-ray diffraction (XRD).[1] The high absorption coefficient of iodine requires specific data collection strategies.

Crystallization Screening Matrix

The goal is to grow single crystals while screening for potential polymorphs (solvates vs. unsolvated forms).[1]

-

Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (80:20) .

-

Rationale: Promotes classical hydrogen bonded dimers (

).

-

-

Method B (Kinetic Control): Vapor diffusion of Pentane into Toluene .[1]

-

Rationale: Non-polar environments often favor halogen-bonded catemers (chains) over carboxylic dimers.[1]

-

-

Method C (Sublimation): Vacuum sublimation at 110°C.[1]

-

Rationale: Yields high-purity, solvent-free crystals, crucial for establishing the intrinsic density.[1]

-

X-Ray Diffraction Parameters

The presence of Iodine (Z=53) introduces significant X-ray absorption and fluorescence issues.[1]

-

Radiation Source: Use Mo-K

( -

Temperature: Collect data at 100 K (Cryostream).

-

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing .[1]

-

Why: The crystal shape will significantly affect intensity due to the heavy iodine atom.[1] Accurate face indexing is mandatory for high-quality refinement (

).

-

Structural Analysis Workflow (Visualization)

The following diagram outlines the decision tree for solving the structure and identifying the packing motif.

Caption: Workflow for isolating and characterizing the competing structural motifs in iodinated benzoic acids.

Key Structural Metrics to Validate

When analyzing the solved structure, the following geometric parameters confirm the presence of the expected interactions.

The Halogen Bond (XB)

In 2-iodobenzoic acid derivatives, the Iodine atom often acts as a Lewis acid (electron acceptor) interacting with the Carbonyl Oxygen (Lewis base).

-

Target Distance (

): < 3.50 Å (Sum of van der Waals radii).[2] -

Target Angle (

): 165° – 180° (Strict linearity indicates a strong sigma-hole interaction). -

Significance: If this bond is present, it may disrupt the standard carboxylic acid dimer, leading to higher solubility in non-polar solvents.[1]

The Fluorine Network[1]

Pharmaceutical Relevance

Understanding this structure is not merely academic.

-

Cobimetinib Synthesis: The reactivity of the iodine in the subsequent Buchwald-Hartwig amination (to form the diphenylamine linkage) depends on the electron density modulated by the crystal packing and intramolecular hydrogen bonds.[1]

-

Purification: If the "Catemer" polymorph (Motif B) is formed, the material may exhibit different filtration rates and impurity occlusion profiles compared to the "Dimer" form (Motif A).[1]

References

-

Analogous Structure (3,4-difluoro-2-hydroxybenzoic acid)

- Gowda, B. T., et al. (2014). "Crystal structure of 3,4-difluoro-2-hydroxybenzoic acid." Acta Crystallographica Section E, 70(12), o1256.

-

Halogen Bonding in Iodobenzoic Acids

-

Cobimetinib Structural Context (PDB 4LMN)

- Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters.

-

General Synthesis of Fluorinated Iodobenzoic Acids

-

Loudon, G. M. (2002).[1] Organic Chemistry. (Standard procedures for Sandmeyer and iodination of fluorobenzoic acids).

-

Technical Review: Synthetic Utility and Pharmacological Potential of 3,4-Difluoro-2-iodobenzoic Acid Derivatives

This guide provides an in-depth technical analysis of 3,4-Difluoro-2-iodobenzoic acid (CAS 1803847-42-8) , a high-value scaffold in modern medicinal chemistry.[1] It details synthetic routes, reactivity profiles, and its critical role as a precursor for kinase inhibitors (e.g., MEK inhibitors).

Executive Summary

This compound represents a "privileged structure" in drug discovery, combining the metabolic stability of a fluorinated phenyl ring with the versatile reactivity of an ortho-iodine handle. Its substitution pattern—specifically the iodine at position C2 flanked by a carboxylic acid (C1) and a fluorine (C3)—creates a unique steric and electronic environment.[1] This scaffold is primarily utilized to synthesize N-phenylanthranilic acids (diphenylamines), which are core pharmacophores in MEK inhibitors (e.g., Cobimetinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1803847-42-8 (Core); 391211-97-5 (Aniline derivative) |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 283.99 g/mol |

| Key Functionality | Ortho-iodo carboxylic acid (Type I reactivity); 3,4-Difluoro motif (Metabolic block) |

Structural Significance & Reactivity Profile

The utility of this molecule stems from three distinct reactivity zones:

-

Zone A (C-2 Iodine): The ortho-iodine is highly labile toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Cu-catalyzed Ullmann condensations.[1] Its proximity to the carboxyl group allows for directed C-H activation and cyclization to form xanthones or acridones.[1]

-

Zone B (C-3/C-4 Fluorines): The fluorine atoms lower the pKa of the benzoic acid, modulate lipophilicity (LogP), and block metabolic oxidation at the typically vulnerable para and meta positions.[1]

-

Zone C (C-1 Carboxyl): Serves as a handle for amide coupling or esterification and can act as a directing group for ortho-functionalization.[1]

DOT Diagram: Reactivity Logic

Figure 1: Reactivity map illustrating the three functional zones of the scaffold.[1]

Synthetic Pathways to the Core

Synthesizing the core with high regioselectivity is challenging due to the directing effects of the fluorines. Two primary methods are established:

Method A: Directed Ortho-Lithiation (High Precision)

This is the preferred modern route, utilizing the acidity of the proton ortho to the carboxylate (or its oxazoline equivalent) directed by the fluorine atoms.

-

Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

-

Electrophile: Iodine (

).[1] -

Mechanism: The combined inductive effect of the C-1 Carboxyl and C-3 Fluorine makes the C-2 position the most acidic site.[1] Lithiation occurs exclusively at C-2, followed by an iodine quench.

Method B: Sandmeyer Reaction (Scalable)[1]

-

Starting Material: 2-Amino-3,4-difluorobenzoic acid.[1]

-

Reagents:

, -

Procedure: Diazotization of the amine followed by displacement with iodide.[1][4] This method avoids cryogenic conditions but requires the amino-precursor.[1]

Experimental Protocols

Protocol 1: Synthesis of Diphenylamine MEK Inhibitor Intermediates

Context: This reaction mimics the synthesis of the Cobimetinib core. It involves a Cu-catalyzed Ullmann-type coupling between the 2-iodo acid and a substituted aniline.[1]

Reaction:

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, charge this compound (1.0 equiv), 2-fluoro-4-iodoaniline (1.1 equiv), CuI (10 mol%), and

(2.5 equiv). -

Solvent System: Add anhydrous DMF (0.2 M concentration). Note: DMF is critical for solubilizing the carboxylate salt.

-

Conditions: Heat the mixture to 90°C under an argon atmosphere for 12–16 hours.

-

Workup: Cool to room temperature. Pour into 1N HCl (to protonate the carboxylic acid). Extract with EtOAc (3x).[1]

-

Purification: The product often precipitates upon acidification.[1] Recrystallize from Ethanol/Water to yield 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid .[1]

Why this works: The ortho-carboxylic acid acts as an internal ligand for Copper, facilitating the oxidative addition of the aryl iodide (Ullmann-Goldberg mechanism).[1]

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: Used to attach heteroaryl groups at the C-2 position.[1]

Step-by-Step Methodology:

-

Reagents: Mix this compound (1 equiv), Aryl-boronic acid (1.2 equiv),

(5 mol%), and -

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: 80°C for 4 hours.

-

Observation: The bulky iodine at C-2 is sterically crowded by the C-3 fluorine; high-activity catalysts like

or SPhos-Pd-G2 are required to overcome steric hindrance.[1]

Applications in Drug Discovery[3][7][8]

MEK Inhibition (Cancer Therapy)

The most prominent application of this scaffold is in the synthesis of allosteric MEK inhibitors.[1] The this compound core is converted into a diphenylamine, which binds to the allosteric pocket adjacent to the ATP-binding site of MEK1/2.[1]

-

Mechanism: The fluorine atoms at 3,4 positions form specific hydrophobic interactions within the pocket, while the N-phenyl ring (derived from the iodine displacement) locks the kinase in an inactive conformation.

Hypervalent Iodine Reagents

While less common than non-fluorinated analogs, this compound can be oxidized to form fluorinated IBX (2-Iodoxybenzoic acid) derivatives.[1] These are potent, non-explosive oxidants used in total synthesis, where the fluorine atoms tune the solubility and redox potential of the iodine center.

DOT Diagram: Synthesis Workflow

Figure 2: Synthetic workflow from commodity chemicals to high-value pharmacophores.

References

-

PubChem Compound Summary. 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid. National Center for Biotechnology Information.[1] Link[1]

-

Sigma-Aldrich. 4,5-Difluoro-2-iodobenzoic acid Product Sheet (Isomer comparison and handling). Link

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Details on halogen selectivity in poly-fluorinated systems). Link

-

ChemicalBook. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry. (General reactivity of ortho-iodobenzoic acids). Link

-

Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (Describes the conversion of fluorinated benzoic acids to diphenylamines). Link

Sources

Technical Guide: Electronic and Structural Profiling of Fluorinated Iodobenzoic Acids

Topic: Electronic Properties of Fluorinated Iodobenzoic Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Fluorinated iodobenzoic acids (FIBAs) represent a specialized class of aromatic building blocks where the high electronegativity of fluorine (

Theoretical Framework: The Electronic Push-Pull

The electronic behavior of FIBAs is defined by the competition between the inductive withdrawal of fluorine and the polarizability of iodine.

The Sigma-Hole Phenomenon

Unlike lighter halogens, iodine exhibits a distinct region of positive electrostatic potential (ESP) on its distal side, known as the

-

Mechanism: The Carbon-Iodine bond involves a

orbital from iodine. The electron density is pulled toward the carbon ring, leaving the outer lobe of the iodine -

Fluorine Amplification: Fluorine substituents on the ring, particularly in ortho or meta positions relative to iodine, exert a strong Inductive Effect (

). This withdraws electron density from the aromatic system, which in turn pulls more density from the iodine atom.[3] -

Result: The

-hole becomes more positive, significantly strengthening the iodine's ability to act as a Lewis acid in Halogen Bonding (XB) interactions (

Hammett Substituent Constants ( )

To predict reactivity and acidity, we utilize Hammett constants. Note that Fluorine is an inductive withdrawer but a resonance donor, whereas Iodine is a weak withdrawer.

| Substituent | Position | Electronic Effect Dominance | |

| -F | Meta | +0.34 | Strong Inductive Withdrawal ( |

| -F | Para | +0.06 | Inductive Withdrawal ( |

| -I | Meta | +0.35 | Inductive Withdrawal |

| -I | Para | +0.18 | Weak Inductive Withdrawal |

Key Insight: A 3-fluoro-4-iodobenzoic acid scaffold creates a "super-electrophilic" iodine center due to the cooperative meta-F withdrawal (

) without the mitigating resonance donation found in para-substitution.

Quantitative Electronic Profiling

Acidity ( ) Modulation

The acidity of the carboxyl group is heavily influenced by the ortho-effect and the cumulative electron-withdrawing nature of the halogens.

Table 1: Comparative

| Compound | Electronic Character | ||

| Benzoic Acid | 4.20 | N/A | Reference Standard |

| 2-Fluorobenzoic Acid | 3.27 | -109.0 | Strong ortho-effect (Field + Inductive) |

| 4-Fluorobenzoic Acid | 4.14 | -105.0 | Minimal effect (Resonance cancels Inductive) |

| 2-Fluoro-4-iodobenzoic acid | ~3.05 | -107.5 | High Acidity; Strong I-activation |

| 3-Fluoro-4-iodobenzoic acid | ~3.60 | -112.0 | Enhanced Halogen Bond Donor (Iodine) |

Note:

Visualization of Electronic Influence

The following diagram illustrates the electronic flux and the activation of the iodine sigma-hole by the fluorine substituent.

Figure 1: Electronic cascade demonstrating how Fluorine inductive effects deplete ring density, stabilizing the carboxylate anion (lower

Synthetic Methodologies

Synthesis of FIBAs requires careful regiocontrol. Electrophilic iodination of fluorobenzoic acids often yields mixtures. The Sandmeyer Reaction and Benziodoxolone Ring Opening are the most reliable protocols for high purity.

Protocol A: The Sandmeyer Route (High Regioselectivity)

Best for: 3-fluoro-4-iodobenzoic acid and meta-iodo variants.

-

Diazotization:

-

Dissolve 3-fluoro-4-aminobenzoic acid (1.0 equiv) in 15% HCl at 0°C.

-

Add

(1.1 equiv) dropwise. Maintain temp < 5°C to prevent phenol formation. -

Checkpoint: Solution must remain clear (diazo salt formation).

-

-

Iodination:

-

Add a solution of KI (1.5 equiv) in water slowly to the diazonium salt.

-

Observation: Vigorous evolution of

gas and formation of a dark oil/precipitate.

-

-

Workup:

-

Heat to 60°C for 30 mins to ensure completion.

-

Decolorize with sodium bisulfite (

) to remove free iodine ( -

Recrystallize from Ethanol/Water.

-

Protocol B: Hypervalent Iodine Route (For Ortho-Fluorination)

Best for: 2-fluorobenzoic acid derivatives.

Recent advances utilize 1-arylbenziodoxolones as precursors for nucleophilic fluorination.[4][5]

-

Precursor Synthesis: React 2-iodobenzoic acid with Oxone to form the cyclic hypervalent iodine species.

-

Fluorination: Treat with TBAF (Tetra-n-butylammonium fluoride) in anhydrous THF.

-

Mechanism: The hypervalent iodine acts as a "super-leaving group," allowing nucleophilic attack by fluoride at the ortho-position.

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on regiochemical requirements.

Applications in Drug Discovery & Materials[3][7][8]

Crystal Engineering (Halogen Bonding)

FIBAs are "supramolecular synthons." The carboxylic acid forms hydrogen-bonded dimers (

-

Design Rule: To maximize lattice energy, pair FIBAs with nitrogen-containing heterocycles (e.g., pyridine). The

interaction will be linear (180°) and strong (

Medicinal Chemistry (Bioisosteres)

-

Lipophilicity (

): Replacing H with F increases lipophilicity; replacing H with I increases it further. However, the ionizability (lower -

Metabolic Stability: The C-F bond (116 kcal/mol) blocks metabolic oxidation at that site. The C-I bond is weaker and can be susceptible to palladation/cross-coupling, making these molecules excellent intermediates for late-stage functionalization (e.g., Sonogashira coupling).

References

-

Hollingsworth, C. A., et al. (2002).[6] "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry.

-

Politzer, P., et al. (2007). "Halogen bonding: the sigma-hole." Journal of Molecular Modeling.

-

Yusubov, M. S., et al. (2013). "Preparation and X-ray Structural Study of 1-Arylbenziodoxolones." Journal of Organic Chemistry.

-

Ozerskaya, A. V., et al. (2022).[5] "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc.

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

- 1. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide to the Physicochemical Characterization of 3,4-Difluoro-2-iodobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Difluoro-2-iodobenzoic acid (CAS No. 1803847-42-8) is a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1] The precise determination of its fundamental physicochemical properties, such as melting and boiling points, is critical for its application in synthesis, purification, and formulation. While specific experimental values for this compound are not widely reported in public databases, this guide serves as a comprehensive technical protocol for their empirical determination. As a self-validating system, this document outlines the necessary procedures for identity and purity confirmation, followed by detailed methodologies for thermal analysis, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzoic acid core substituted with two fluorine atoms and one iodine atom. This unique substitution pattern makes it an attractive intermediate for introducing fluorinated moieties into larger, more complex molecules, a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the iodo group provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding its synthetic utility. Accurate knowledge of its physical properties is the foundational step for any laboratory or scale-up operation.

Physicochemical Properties and Identifiers

The validity of any physical measurement is contingent on the purity and confirmed identity of the sample. The following table summarizes the known identifiers for this compound. The melting and boiling points are designated as "To Be Determined," as the primary objective of this guide is to establish the rigorous methodology for their measurement.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1803847-42-8 | [1] |

| Molecular Formula | C₇H₃F₂IO₂ | [1] |

| Molecular Weight | 284.00 g/mol | [1] |

| Physical Form | Solid (Typical for similar compounds) | General Knowledge |

| Melting Point | To Be Determined Experimentally | - |

| Boiling Point | To Be Determined Experimentally | - |

Workflow for Accurate Physicochemical Characterization

The following diagram outlines the logical workflow required to determine and validate the thermal properties of a chemical standard like this compound. This process ensures that the measured properties are attributable to the correct, high-purity substance.

Caption: Workflow for the determination and validation of thermal properties.

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point provides a quick and effective measure of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities depress and broaden this range.[2]

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Press the open end of a capillary tube into the powder, loading approximately 1-2 mm of material into the tube.[3] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Approximate Determination: Conduct an initial rapid heating run to determine an approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Insert a new sample and begin heating at a slow, controlled rate (1-2°C per minute).

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T1-T2. Repeat the measurement with a fresh sample until two consistent values are obtained.

Protocol 2: Considerations for Boiling Point Determination

Aromatic carboxylic acids, particularly those with heavy halogen substituents, are often prone to decarboxylation or decomposition at elevated temperatures. Attempting to measure a boiling point at standard atmospheric pressure (760 mmHg) may not yield a true boiling point but rather a decomposition temperature.

Recommended Approach: Boiling Under Reduced Pressure

-

Rationale: Lowering the external pressure reduces the temperature at which the compound's vapor pressure equals the external pressure, thus allowing it to boil at a temperature below its decomposition point.

-

Procedure: The boiling point should be determined using a vacuum distillation apparatus. The specific temperature and pressure (e.g., 150°C at 5 mmHg) should be recorded.

-

Extrapolation (with caution): While a pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure, this value should be treated as theoretical due to the high likelihood of decomposition. For this compound, reporting the boiling point at a specific reduced pressure is the most scientifically sound practice.

Mandatory Purity and Identity Verification

The trustworthiness of the measured physical constants is directly linked to the verified purity and identity of the substance.

-

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for assessing purity. An ideal sample will show a single major peak in the chromatogram with a corresponding mass spectrum matching the molecular weight of this compound (m/z ≈ 284.0).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and integration of the aromatic protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: Crucial for this molecule, this technique will confirm the presence and coupling of the two fluorine atoms.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This will confirm the presence of key functional groups, such as the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹), as well as C-F and C-I bonds.

Conclusion

This guide establishes a robust and scientifically rigorous framework for the determination of the melting and boiling points of this compound. By integrating mandatory identity and purity verification with precise experimental protocols, researchers can generate reliable physicochemical data. This information is indispensable for the consistent use of this valuable chemical intermediate in research and development, ensuring reproducibility in complex synthetic endeavors and enabling proper process safety and control.

References

- University of Calgary. (n.d.). Melting point determination. Retrieved from a resource describing the principles and techniques of melting point measurement.

- National University of Ireland, Galway. (2021, September 19). Experiment (1) determination of melting points. Retrieved from a laboratory manual detailing melting point theory and procedure.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point.

- LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from a detailed procedural guide for melting point analysis.

- Advanced ChemBlocks. (n.d.). This compound.

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 3,4-Difluoro-2-iodobenzoic acid

Application Note: Strategic Synthesis of Fluorinated Benzoxaborole Scaffolds

Executive Summary & Strategic Value

This guide details the optimized protocol for utilizing 3,4-Difluoro-2-iodobenzoic acid (CAS: 1803847-42-8) as a foundational scaffold in the synthesis of next-generation antibacterial and anti-inflammatory agents.

The specific substitution pattern of this starting material offers two critical advantages for medicinal chemistry:

-

The 2-Iodo Handle: Provides a highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or borylation, significantly superior to bromo- or chloro-analogs in terms of turnover frequency (TOF) and yield under mild conditions.

-

The 3,4-Difluoro Motif: Enhances metabolic stability by blocking the P450-mediated oxidation sites (para and meta positions) while modulating the lipophilicity (

) of the final drug candidate.

Primary Application: Synthesis of 6,7-difluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole derivatives, a class of boron-containing pharmacophores utilized in Leucyl-tRNA synthetase (LeuRS) inhibitors (e.g., Tavaborole analogs) and novel anti-tubercular agents [1, 2].

Chemical Strategy & Mechanism

The synthesis relies on a "Protect-Borylate-Cyclize" strategy. The ortho-iodo carboxylic acid is first protected as an ester to prevent catalyst poisoning and side reactions. The iodine is then displaced by a boronate ester via Miyaura borylation. Finally, a reductive cyclization converts the ester to an alcohol, which spontaneously condenses with the boronate to close the oxaborole ring.

Reaction Pathway Diagram

Figure 1: Strategic workflow for converting this compound into the bioactive benzoxaborole pharmacophore.

Detailed Experimental Protocols

Phase 1: Acid Protection (Fisher Esterification)

Objective: Convert the carboxylic acid to an ethyl ester to increase solubility in organic solvents and prevent interference during the Palladium-catalyzed step.

Reagents:

-

This compound (1.0 eq)[1]

-

Ethanol (Absolute, 10 V)

-

Sulfuric Acid (

, conc., 2.0 eq)

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

-

Catalyze: Add concentrated sulfuric acid dropwise at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 90°C (reflux) and stir for 16 hours.

-

Monitor: Check reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting acid spot (

) should disappear, replaced by the less polar ester ( -

Workup: Concentrate under reduced pressure to remove excess ethanol. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash the organic layer with saturated

(to remove unreacted acid) and brine. -

Yield: Dry over

and concentrate to yield Ethyl 3,4-difluoro-2-iodobenzoate as a pale yellow oil/solid. Typical yield: >95%.[2][3][4]

Phase 2: Miyaura Borylation & Cyclization

Objective: Install the boron atom and close the ring to form the benzoxaborole.

Reagents:

-

Ethyl 3,4-difluoro-2-iodobenzoate (1.0 eq)

-

Bis(pinacolato)diboron (

, 1.2 eq) - (0.05 eq)

-

Potassium Acetate (KOAc, 3.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Reducing Agent: Sodium Borohydride (

, 2.0 eq) in Methanol.

Protocol:

-

Inert Atmosphere: Purge a reaction vessel with Nitrogen or Argon. Oxygen is detrimental to the Pd catalyst.

-

Coupling: Add the iodo-ester,

, KOAc, and -

Heat: Stir at 80-90°C for 4-6 hours.

-

Expert Insight: The 2-iodo substituent is sterically crowded. High catalyst loading (5 mol%) and vigorous stirring are required to drive the reaction to completion.

-

-

Reductive Cyclization (One-Pot Variation):

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of

in Methanol. -

Allow to warm to room temperature and stir for 2 hours. This reduces the ethyl ester to a benzyl alcohol.

-

-

Ring Closure: Acidify the mixture to pH ~2 using 1M HCl. Stir for 30 minutes. The acidic environment hydrolyzes the pinacol ester and promotes the condensation of the boronic acid with the adjacent alcohol to form the benzoxaborole .

-

Purification: Extract with Ethyl Acetate. The product can be purified via recrystallization from water/acetonitrile or silica gel chromatography.

Quantitative Data & Optimization

Table 1: Comparative Reactivity of Halogenated Benzoic Acids in Borylation

| Substrate | Catalyst Load | Temp (°C) | Time (h) | Yield (%) | Notes |

| This compound | 3-5 mol% | 80 | 4 | 88% | Clean conversion; high TOF. |

| 3,4-Difluoro-2-bromobenzoic acid | 5-10 mol% | 100 | 12 | 65% | Requires harsher conditions; defluorination side-products observed. |

| 2-Chloro-3,4-difluorobenzoic acid | >10 mol% | 120 | 24 | <30% | Poor reactivity; requires specialized ligands (e.g., XPhos). |

Expert Troubleshooting:

-

Issue: Protodeboronation (Loss of Boron).

-

Cause: Reaction temperature too high (>100°C) or presence of excess water during the coupling phase.

-

Solution: Stick to 80°C and use strictly anhydrous 1,4-dioxane.

-

-

Issue: Incomplete Cyclization.

-

Cause: Insufficient reduction of the ester.

-

Solution: Ensure excess

is used and the subsequent acidification step is allowed to proceed for at least 30 mins to cleave the pinacol protecting group.

-

Safety & Handling

-

This compound: Irritant. Avoid inhalation of dust.

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas. Quench excess reagent slowly with acetone or dilute acid at 0°C.

References

-

Zhang, Y. K., et al. (2011).[5] "Benzoxaborole antimalarial agents.[5] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[5] Bioorganic & Medicinal Chemistry Letters, 22(3), 1299-1307.[5]

-

Alley, M. R. K., et al. (2017). "Boron-containing small molecules." World Intellectual Property Organization Patent WO2017151489A1.

-

Olofsson, B., et al. (2016).[6] "Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications." PMC - NIH.

Sources

- 1. WO2017151489A1 - Boron-containing small molecules - Google Patents [patents.google.com]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution on 3,4-Difluoro-2-iodobenzoic acid

An Application Guide to Nucleophilic Aromatic Substitution on 3,4-Difluoro-2-iodobenzoic Acid

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions involving this compound. This versatile building block is of significant interest, particularly in the synthesis of complex molecules like fluoroquinolone antibiotics.[1][2][3] This guide provides an in-depth analysis of the substrate's reactivity, mechanistic principles, regiochemical outcomes, and detailed, field-proven protocols.

Principles of Reactivity: Understanding the Substrate

The reactivity of this compound in SNAr reactions is governed by the interplay of its substituents. A successful application hinges on understanding their individual and collective electronic and steric effects.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions, which are unfavorable on sp2-hybridized carbons of an aromatic ring, the SNAr reaction proceeds through a distinct two-step mechanism.[4][5]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[6][7][8]

-

Formation of the Meisenheimer Complex: The addition results in a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7][9] The stability of this complex is crucial for the reaction to proceed.

-

Elimination of the Leaving Group: Aromaticity is restored in a fast step through the elimination of a leaving group, yielding the substituted product.[6][9]

// Reactants sub [label=<

this compound

this compound

]; nu [label="Nu:⁻", fontcolor="#EA4335", fontsize=16];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

];

// Product prod [label=<

Substituted Product

Substituted Product

]; lg [label="F⁻", fontcolor="#34A853", fontsize=16];

// Arrows and Labels sub -> mc [label="+ Nu⁻\n(Slow, RDS)", fontsize=10]; mc -> prod [label="- F⁻\n(Fast)", fontsize=10]; {rank=same; sub; nu;} {rank=same; prod; lg;}

// Invisible edges for alignment nu -> mc [style=invis]; mc -> lg [style=invis]; } } Figure 1: General mechanism of SNAr on this compound.

The Role of Substituents and Regioselectivity

The arrangement of electron-withdrawing groups (EWGs) on the aromatic ring is the single most critical factor for activating it towards nucleophilic attack.[4][10]

-

Carboxylic Acid (-COOH): This group at the C1 position acts as a powerful EWG, reducing the electron density of the entire ring. Its activating effect is most pronounced at the ortho (C2, C6) and para (C4) positions, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][11]

-

Fluorine (-F): Fluorine atoms exert a strong inductive electron-withdrawing effect due to their high electronegativity. This effect further deactivates the ring, making it more electrophilic.[7][8] Counterintuitively, despite the strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions.[6][12] This is because the rate-determining step is the nucleophilic attack, which is accelerated by fluorine's electronegativity; the subsequent C-F bond cleavage is fast as it restores aromaticity.[4][7] The order of leaving group ability in SNAr is typically F > Cl > Br > I, the opposite of SN2 reactions.[8]

-

Iodine (-I): The iodine at the C2 position also contributes an inductive withdrawing effect, though weaker than fluorine's. Its primary role in the context of SNAr is steric and electronic modulation. It is a much poorer leaving group than fluorine in this mechanism. However, the C-I bond serves as a valuable synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, a topic discussed in Section 4.

The Inevitable Outcome: Substitution at C4

Nucleophilic attack will preferentially occur at the C4 position. The rationale is twofold:

-

Electronic Activation: The C4 position is para to the strongly activating -COOH group. This allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the carboxylate group, providing significant resonance stabilization.[5] The C3 position is meta to the -COOH group and does not benefit from such resonance stabilization.[5]

-

Steric Hindrance: The C3 position is flanked by the bulky iodine atom at C2 and the carboxylic acid at C1, creating significant steric hindrance that disfavors nucleophilic attack.

main_image [label=<

];

// Annotations C4_label [label="Most Activated Site (C4)\n- Para to -COOH (Resonance)\n- F is an excellent SNAr leaving group", pos="2.5,1.5!", fontsize=10, fontcolor="#34A853"]; C3_label [label="Less Favorable (C3)\n- Meta to -COOH\n- Sterically hindered", pos="-2.5,0.8!", fontsize=10, fontcolor="#EA4335"]; CI_label [label="Cross-Coupling Site (C2)\n- Site for Pd-catalyzed reactions\n- Poor SNAr leaving group", pos="-2.5,-1.2!", fontsize=10, fontcolor="#4285F4"];

// Invisible edges to position labels main_image -> C4_label [style=invis, len=1.5]; main_image -> C3_label [style=invis, len=1.5]; main_image -> CI_label [style=invis, len=1.5]; } } Figure 2: Reactivity map of this compound.

Application Notes: Practical Considerations

Successful SNAr reactions require careful selection of nucleophiles, solvents, and bases to maximize yield and minimize side reactions.

-

Nucleophiles: A wide range of nucleophiles can be employed.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are most common, leading to valuable N-aryl anthranilic acid derivatives. These are key precursors for quinolone antibiotics.[1][2]

-

O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can be used, though often require more forcing conditions.

-

S-Nucleophiles: Thiols (as thiolates) are excellent nucleophiles and typically react under mild conditions.

-

-

Solvents: Polar aprotic solvents are the standard choice as they effectively solvate the cationic counter-ion of the base without hydrogen bonding to the nucleophile, thus preserving its reactivity.[9]

-

Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).

-

Rationale: These solvents have high boiling points, allowing for a wide range of reaction temperatures, and can dissolve a broad spectrum of organic and inorganic reagents.

-

-

Bases: A base is required to deprotonate the nucleophile (if it is not already anionic) and to neutralize the HF that is formed during the reaction.

-

Recommended: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).

-

Rationale: These are non-nucleophilic bases that are strong enough to facilitate the reaction but generally mild enough to prevent unwanted side reactions like decarboxylation of the benzoic acid, which can occur under harsh basic conditions at high temperatures.[11] Stronger bases like NaH can be used if the nucleophile is a weak acid (e.g., a thiol or alcohol) but require anhydrous conditions.[9][13]

-

-

Temperature: Reaction temperatures typically range from room temperature to >100 °C, depending on the nucleophilicity of the attacking species and the overall reactivity of the system. Reactions should be monitored for completion to avoid degradation at elevated temperatures.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Piperidine)

This protocol details the synthesis of 4-(piperidin-1-yl)-3-fluoro-2-iodobenzoic acid.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.1 - 0.2 M concentration)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent & Reagent Addition: Add anhydrous DMSO (or DMF) via syringe to the flask, followed by the dropwise addition of piperidine (1.2 - 1.5 eq) at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method would be to spot a small aliquot of the reaction mixture against the starting material on a silica plate, eluting with a mixture like 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting benzoic acid spot is no longer visible.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to pH ~3-4 with 1M HCl. This protonates the product's carboxylate, causing it to precipitate.

-

Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under vacuum.

-

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Various Nucleophiles

| Nucleophile | Base | Solvent | Typical Temp. (°C) | Notes |

| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | 60 - 120 | Reaction rate depends on amine basicity and steric bulk. |

| Anilines | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 100 - 150 | Generally less nucleophilic than aliphatic amines; may require higher temperatures. |

| Alcohols (as Alkoxides) | NaH, KHMDS | THF, DMF | 25 - 80 | Requires pre-formation of the alkoxide under anhydrous conditions. |

| Thiols (as Thiolates) | NaH, K₂CO₃ | DMF, THF | 0 - 50 | Thiols are highly nucleophilic; reactions are often rapid at lower temperatures. |

Orthogonal Reactivity: The C-I Bond

A key advantage of using this compound is the potential for sequential, orthogonal functionalization. While the C-F bond at the C4 position is susceptible to SNAr, the C-I bond at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[14]

This dual reactivity allows for a modular synthetic strategy:

-

Step 1 (SNAr): Introduce a nucleophile at the C4 position.

-

Step 2 (Cross-Coupling): Introduce a different group at the C2 position via a Pd-catalyzed reaction.

This powerful approach enables the rapid construction of highly substituted, complex aromatic cores from a single, versatile starting material. Careful selection of catalysts and ligands is essential to avoid side reactions, especially when dealing with the ortho-ester or acid functionality.[14]

References

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Chemeurope.com. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimicaorganica.org. Retrieved from [Link]

-

Aromatic nucleophilic substitution. (n.d.). SlideShare. Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved from [Link]

-

Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals (Basel), 15(7), 808. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Kim, C. U., & Luh, B. Y. (n.d.). Novel synthesis of quinolone-3-sulfonic acid derivatives. Tetrahedron Letters. Retrieved from [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Birmingham. Retrieved from [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

-

Aromatic Substitution. (n.d.). Vapourtec. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]

-

Czarny, A., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved from [Link]

-

Addition-Elimination at Aromatics (SNAR). (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. theusajournals.com [theusajournals.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield in 3,4-Difluoro-2-iodobenzoic acid coupling reactions

Technical Support Center: 3,4-Difluoro-2-iodobenzoic Acid Coupling

Executive Summary: The "Perfect Storm" of Reactivity

Coupling this compound is deceptively challenging because it sits at the intersection of two competing chemical behaviors:

-

High Steric Hindrance (The "Ortho Effect"): The bulky Iodine at C2 and the Carboxylic Acid at C1 create significant steric strain. The free carboxylate can also bind to Palladium, displacing ligands and killing the catalyst (forming inactive Pd-black).

-

High Electronic Activation: The two Fluorine atoms (C3, C4) are strongly electron-withdrawing. This makes the C-I bond highly reactive toward oxidative addition, but it also destabilizes the ring, making it prone to protodehalogenation (loss of Iodine) and decarboxylation (loss of

).

This guide provides a self-validating workflow to navigate these competing forces.

Part 1: Strategic Decision Matrix (Start Here)

Before mixing reagents, you must make a critical choice: Direct Acid Coupling vs. Ester Protection .

-

Route A (Ester Protection): Highly Recommended.[1] Converts the interfering -COOH into a benign ester (Methyl or tert-Butyl).

-

Route B (Direct Acid Coupling): High Risk. Only use if the downstream hydrolysis is impossible due to substrate sensitivity.

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on substrate tolerance.

Part 2: The "Golden Protocol" (Direct Acid Coupling)

If you must couple the free acid, standard conditions (

Reagents & Stoichiometry

| Component | Equiv. | Recommended Reagent | Function |

| Substrate | 1.0 | This compound | Electrophile |

| Boronic Acid | 1.2-1.5 | Aryl/Heteroaryl Boronic Acid | Nucleophile |

| Catalyst | 0.02-0.05 | Pd(OAc)₂ or Pd₂(dba)₃ | Metal Source |

| Ligand | 0.04-0.10 | SPhos (water-tolerant) or XPhos | Bulky ligand to prevent Pd-COOH binding |

| Base | 3.0 | K₃PO₄ (finely ground) | Base (Phosphate is superior to Carbonate here) |

| Solvent | [0.2 M] | 1,4-Dioxane / Water (10:1) | Solvent (Water is essential for boronic acid activation) |

Step-by-Step Protocol

-

Degassing (Critical): Charge the reaction vial with the solid acid, boronic acid,

, and SPhos. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death. - , it is stable in air, but adding it under flow is best.

-

Solvent Sparging: Separately sparge the Dioxane/Water mixture with Argon for 15 minutes. Add to the solids via syringe.

-

Temperature Ramp: Heat to 80°C . Do not exceed 100°C to avoid decarboxylation of the electron-deficient ring.

-

Monitoring: Check LCMS at 2 hours. Look for the mass of the product (M+H) and the mass of the protodehalogenated byproduct (Mass of SM minus 126 Da).

Part 3: Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but the major product mass is [M-126]. What happened?

Diagnosis: You are suffering from Protodehalogenation .[2] The Iodine has been replaced by Hydrogen.

-

The Cause: The 3,4-difluoro substitution makes the ring electron-deficient. After oxidative addition, the Pd-Ar species is highly electrophilic. If transmetallation is slow (due to steric hindrance at the ortho position), the Pd species will grab a hydride from the solvent or base.

-

The Fix:

-

Switch Solvents: Move from Dioxane/Water to Toluene (anhydrous) .

-

Change Base: Switch from

to CsF or TMSOK (Potassium trimethylsilanolate) in anhydrous conditions. -

Increase Boronic Acid: Push the transmetallation rate by increasing Boronic Acid to 2.0 equiv.

-

Q2: The reaction turns black immediately and conversion stops at <10%.

Diagnosis: Catalyst Poisoning via Carboxylate Binding.

-

The Mechanism: The free carboxylic acid (

due to fluorines) deprotonates. The resulting carboxylate ( -

The Fix:

-

Protect the Acid: (See Route A in Figure 1). This is 100% effective.

-

Ligand Overdose: Increase SPhos loading to 2:1 or 3:1 relative to Palladium to out-compete the carboxylate.

-

Q3: I see a new spot, but the mass corresponds to [SM - 44].

Diagnosis: Decarboxylation .

-

The Cause: The electron-withdrawing fluorines at C3/C4 destabilize the carboxylate-ring bond, especially at high temperatures.

-

The Fix: Lower the reaction temperature to 60-70°C . If the reaction becomes too slow, you must use a more active catalyst (e.g., Pd-PEPPSI-IPr ) rather than increasing heat.

Part 4: Mechanistic Visualization

Understanding the failure modes is key to fixing them. The diagram below illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.

Figure 2: Catalytic cycle highlighting the specific vulnerability of this compound to poisoning and side reactions.

References

-

Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids." Journal of Organic Chemistry, 2007. (Establishes SPhos efficacy for sterically hindered substrates).

-

Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 2006. (Mechanistic insight into decarboxylation risks of electron-deficient benzoic acids).

-

BenchChem Technical Support. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem Application Notes, 2025. (Specific troubleshooting for 2-halo acids).

-

Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. (Definitive guide on XPhos/SPhos usage).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Purification strategies for 3,4-Difluoro-2-iodobenzoic acid byproducts

Technical Support Center: Purification of 3,4-Difluoro-2-iodobenzoic Acid

Introduction: The Criticality of Purity in Halogenated Intermediates

Welcome to the Technical Support Center. As researchers in drug development—specifically those working on MEK inhibitors like Cobimetinib or similar fluorinated scaffolds—you understand that this compound (CAS: 1803847-42-8) is not just a reagent; it is a pivotal regiochemical anchor.[1]

The iodine at the C2 position is sterically crowded and electronically labile. Impurities here are not merely inert; they are active saboteurs.[1] A 1% contamination of the un-iodinated starting material (3,4-difluorobenzoic acid) or the wrong regioisomer (6-iodo) can lead to inseparable mixtures in subsequent Suzuki-Miyaura couplings or amide bond formations.[1]

This guide moves beyond standard "wash and dry" instructions. We will explore the physicochemical logic required to isolate your target with >98% purity.

Module 1: Troubleshooting Color & Oxidative Byproducts

User Question: "My crude product is a dark pink/brown solid, even though the literature describes it as white/off-white. Does this affect the yield, and how do I fix it?"

Scientist Response:

The coloration is caused by molecular iodine (

The Protocol: Reductive Scavenging Do not rely on simple solvent washing. You must chemically reduce the iodine.

-

Dissolution: Dissolve the crude acid in Ethyl Acetate (EtOAc).

-

The Scavenger Wash: Wash the organic phase with a 10% w/v aqueous solution of Sodium Thiosulfate (

) or Sodium Bisulfite ( -

Verification: The aqueous layer must remain colorless. If it turns yellow/brown, repeat the wash.

-

Acidification Warning: Ensure your workup remains neutral during this wash.[1] Do not acidify yet, as thiosulfate decomposes in strong acid to release sulfur dioxide and colloidal sulfur (cloudiness).

Module 2: Removing Unreacted Starting Material (3,4-Difluorobenzoic Acid)

User Question: "I have 5-10% unreacted 3,4-difluorobenzoic acid in my product. Flash chromatography is difficult due to streaking.[1] Is there a scalable alternative?"

Scientist Response: Chromatography of benzoic acids is notoriously difficult due to peak tailing unless you use buffered mobile phases (e.g., 0.1% TFA). However, for scale-up, we utilize the pKa Differential Strategy .

The Science:

-

Target (this compound): Estimated pKa

2.5 - 2.8 (The ortho-iodo group increases acidity via steric inhibition of resonance and inductive withdrawal).[1] -

Impurity (3,4-Difluorobenzoic acid): Estimated pKa

3.5 - 3.8.[1]

Because the target is a stronger acid, we can use a Controlled pH Swing .

Protocol: The "Reverse Acidification" Technique

-

Full Solubilization: Dissolve the crude mixture in saturated Sodium Bicarbonate (

) (pH -

Filtration: Filter off any non-acidic insoluble matter (e.g., inorganic salts, catalyst residues).

-

Stepwise Acidification (The Critical Step):

-

Slowly add 1M HCl while monitoring pH.[1]

-

Target pH 3.2: At this pH, the weaker acid (Impurity, pKa ~3.5) is predominantly protonated (

) and less soluble, while the stronger acid (Target, pKa ~2.5) remains largely ionized ( -

Alternative (Safer): Fully acidify to pH 1 to precipitate everything, then perform a Recrystallization (see Module 3). The pKa difference is often too narrow for perfect separation by extraction alone, but it helps enrich the mixture.

-

Module 3: Regioisomer Separation & Final Polishing[1]

User Question: "How do I remove the 6-iodo regioisomer? It co-elutes on HPLC."

Scientist Response: Regioisomers (2-iodo vs 6-iodo) have identical molecular weights and similar polarities, making flash chromatography inefficient. They do, however, possess distinct crystal lattice energies .

The Protocol: Polarity-Tuned Recrystallization We utilize a binary solvent system that exploits the "Ortho Effect."[1] The 2-iodo substituent disrupts planarity more than the 6-iodo (relative to other ring substituents), often making the target more soluble in non-polar solvents than the impurity.

Recommended Solvent System: Toluene / Heptane or Ethanol / Water .[1]

Workflow Visualization:

Figure 1: Logic flow for the recrystallization of fluorinated iodobenzoic acids. The use of an antisolvent (Heptane) allows for controlled precipitation of the target.

Summary of Physicochemical Data

To aid your purification, we have compiled the estimated properties of the key species.

| Property | Target: this compound | Impurity: 3,4-Difluorobenzoic acid | Impurity: 2,3,4-Trifluorobenzoic acid* |

| Molecular Weight | 284.00 g/mol | 158.10 g/mol | 176.09 g/mol |

| Estimated pKa | 2.5 – 2.8 | 3.5 – 3.8 | 3.2 – 3.4 |

| Solubility (Water) | Low (pH < 2) | Low (pH < 3) | Low (pH < 3) |

| Solubility (Toluene) | Moderate (Hot) | Low | Low |

| Appearance | White/Off-white Needles | White Powder | White Crystals |

*Note: Trifluoro impurities may be present if the starting material was 2,3,4-trifluorobenzoic acid.[2][4]

Module 4: Safety & Stability (Deiodination Risks)

User Question: "Can I dry the product in an oven at 80°C?"

Scientist Response:

NO. Iodinated aromatics, especially those with electron-withdrawing fluorines, can be thermally unstable. The C-I bond is the weakest carbon-halogen bond (

-

Risk: Prolonged heating >60°C can induce deiodination , reverting your purified product back to 3,4-difluorobenzoic acid and liberating iodine (turning the solid pink again).

-

Protocol: Dry under high vacuum at 40°C maximum . Use a desiccator with

if strictly anhydrous material is required.[1]

References

-

Preparation of Cobimetinib . Google Patents.[1] WO2017096996A1.[1] Retrieved from .[1]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination . Arkivoc. 2012.[1] Retrieved from .[1]

-

Process for production of 2,3,4-trifluoro-5-iodobenzoic acid . Google Patents.[1] US20070149808A1.[1] Retrieved from .

-

m-Iodobenzoic Acid Synthesis (Sandmeyer Protocol) . Organic Syntheses, Coll.[5] Vol. 2, p.349 (1943). Retrieved from .[1]

-

3,4-Difluorobenzoic acid Properties . PubChem. CID 99166.[1][6] Retrieved from .[1]

Sources

- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]

- 3. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]

- 4. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Deiodination Side Reactions in Palladium Catalysis

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios specifically focused on a persistent and often costly issue: deiodination of aryl iodides.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a significant problem in my cross-coupling reaction?

Answer: Deiodination, a specific form of hydrodehalogenation, is an undesired side reaction where the iodine atom on your aryl iodide starting material is replaced by a hydrogen atom, yielding a simple arene byproduct. This process consumes your valuable starting material, palladium catalyst, and reagents, leading to lower yields of the desired coupled product and complicating purification.

The core issue stems from the relative weakness of the Carbon-Iodine (C-I) bond compared to C-Br or C-Cl bonds. This lower bond dissociation energy makes aryl iodides highly reactive and thus excellent substrates for oxidative addition to the Pd(0) center, the first crucial step in most cross-coupling catalytic cycles.[1][2] However, this high reactivity also makes them more susceptible to competing degradation pathways that lead to the unwanted deiodinated product.

Q2: I understand the C-I bond is weak, but what is the specific mechanism that leads to the deiodinated byproduct?

Answer: Deiodination is not a single pathway but can occur through several mechanisms, often competing with the desired catalytic cycle. The most common routes involve the formation of a Palladium-Hydride (Pd-H) species.

-

From β-Hydride Elimination: In reactions like the Heck or Buchwald-Hartwig amination, a Pd-H species can be formed via β-hydride elimination from an intermediate. This reactive species can then reductively eliminate with the aryl group to form the deiodinated arene.[3][4]

-

From Solvent or Reagents: Protic solvents (like water or alcohols), certain bases (like alkoxides), or even the amine coupling partner can serve as a source of hydride, which can be transferred to the palladium center.[5][6]

-

Direct Reduction Pathways: In some cases, the aryl-palladium(II)-iodide intermediate can be directly reduced by a sacrificial reductant in the system, leading to the deiodinated product without necessarily forming a stable Pd-H species.

The key takeaway is that any condition that promotes the formation or persistence of Pd-H species, or other reductive pathways, can increase the rate of deiodination relative to the productive cross-coupling.

Caption: Competing pathways: desired cross-coupling vs. deiodination.

Troubleshooting Guides by Reaction Type

Scenario 1: "I'm observing significant deiodination (>20%) in my Suzuki-Miyaura coupling. What are my primary levers for optimization?"

Answer: This is a common issue. In Suzuki couplings, the base plays a critical role not only in activating the boronic acid but also in influencing side reactions.[7] Your optimization strategy should be systematic.

Troubleshooting Workflow: Suzuki-Miyaura Deiodination

-

Evaluate the Base: Strong bases like NaOH or NaOtBu in the presence of protic solvents can accelerate deiodination.

-

Check Your Solvent: Anhydrous, aprotic solvents are generally preferred.

-

Action: Ensure your toluene or dioxane is rigorously dry. If you are using a solvent mixture with water, minimize the water content to only what is necessary to solubilize the base.

-

-

Assess the Ligand: The ligand's job is to stabilize the palladium center and modulate its reactivity. For Suzuki reactions, bulky, electron-rich phosphine ligands are often key.

-

Control the Temperature: Higher temperatures can sometimes favor the deiodination pathway.

-

Action: Once you have an optimized base/ligand system, try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

-

Sources

- 1. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]

- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

Technical Guide: Recrystallization Optimization for 3,4-Difluoro-2-iodobenzoic Acid

Introduction & Scope

This guide addresses the purification of 3,4-Difluoro-2-iodobenzoic acid (CAS: 110877-64-0 / Analogous structures). As a poly-halogenated benzoic acid, this compound presents unique crystallographic challenges. The bulky iodine atom at the ortho (2-) position disrupts planar stacking, often leading to "oiling out" rather than distinct crystal formation. Furthermore, the electron-withdrawing fluorine atoms at the 3 and 4 positions significantly increase the acidity and lipophilicity compared to non-fluorinated analogs.

This document provides a logic-driven approach to solvent selection, troubleshooting common failure modes (oiling out, impurity retention), and validating purity.

Solvent Selection Logic (The "Why")

Do not rely on a single "magic solvent."[1] The optimal system depends entirely on your specific impurity profile (e.g., unreacted starting material vs. over-iodinated byproducts).

Physicochemical Profiling

-

Target Molecule: this compound.

-

Key Property: The carboxylic acid moiety allows for hydrogen bonding (dimerization), while the halogenated ring is lipophilic.

-

Solubility Prediction: